DX-8951f is a totally synthetic derivative of camptothecin, a cytotoxic alkaloid originally extracted from the Chinese tree Camptotheca acuminata. [, ] It belongs to the class of camptothecin analogs and is classified as a topoisomerase I inhibitor. [, ] In scientific research, DX-8951f serves as a valuable tool for investigating the mechanisms of topoisomerase I inhibition, exploring its potential anticancer properties, and developing new drug delivery strategies for camptothecin analogs.
Synthesis Analysis
The synthesis of DX-8951f involves multiple steps, aiming to create its unique hexacyclic structure. [] A detailed description of its synthesis can be found in scientific literature, highlighting the specific reagents, reaction conditions, and intermediates involved. [] Notably, the synthesis of DX-8951f has been further explored through modifications to its A,B,E-rings to enhance lipophilicity and blood stability. []
Molecular Structure Analysis
DX-8951f undergoes a key chemical reaction known as hydrolysis in the bloodstream, converting its active lactone form to an inactive carboxylate form. [, ] This reaction significantly influences its pharmacokinetic profile and therapeutic efficacy. [] Efforts to stabilize the lactone form and prolong its activity involve modifications to its structure and development of drug delivery systems that minimize hydrolysis. [, ]
Mechanism of Action
DX-8951f exerts its biological effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription. [, ] It stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the religation of DNA breaks. [, ] This inhibition disrupts DNA replication and ultimately triggers apoptotic cell death in targeted cells. [, ]
Physical and Chemical Properties Analysis
DX-8951f is characterized as a water-soluble compound, which distinguishes it from some other camptothecin analogs. [, ] This property facilitates its formulation for intravenous administration. [, ] Further research has explored enhancing its lipophilicity to improve its stability in human blood. []
Applications
Anticancer Research: DX-8951f has been extensively studied for its potential as an anticancer agent against various types of cancer, including gastrointestinal tumors, breast cancer, ovarian cancer, leukemia, and pancreatic cancer. [, , , , , ]
Drug Resistance Studies: DX-8951f has shown activity against tumor cell lines resistant to other camptothecin derivatives, including those overexpressing P-glycoprotein (P-gp) and breast cancer resistant protein (BCRP), making it a valuable tool for investigating mechanisms of drug resistance and developing strategies to overcome it. [, , ]
Drug Delivery Systems: The development of DE-310, a macromolecular prodrug of DX-8951f, highlights its application in exploring innovative drug delivery strategies to improve its pharmacokinetic profile and achieve prolonged exposure to the active compound. []
Future Directions
Combination Therapies: Investigating the combination of DX-8951f with other anticancer agents or treatment modalities could enhance its efficacy and overcome resistance mechanisms. Combining DX-8951f with PARP inhibitors and immune checkpoint inhibitors, for example, holds potential for improved outcomes. []
Related Compounds
Compound Description: SN-38 is the active metabolite of Irinotecan (CPT-11), another camptothecin analog. It is a potent topoisomerase I inhibitor and exhibits strong anticancer activity.
Relevance: DX-8951f has demonstrated greater cytotoxicity and topoisomerase I inhibitory activity than SN-38 in preclinical studies .
Compound Description: Topotecan is a water-soluble, semisynthetic camptothecin analog that acts as a topoisomerase I inhibitor . It is clinically used for treating various cancers, including ovarian and small cell lung cancer.
Compound Description: Camptothecin is a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. It is the parent compound of various camptothecin analogs, including DX-8951f, and exhibits potent topoisomerase I inhibitory activity .
Compound Description: 9-AC is a water-soluble camptothecin analog that acts as a topoisomerase I inhibitor . It is investigated for its anticancer activity against various malignancies.
Relevance: DX-8951f exhibits a broader spectrum of activity against drug-resistant cell lines compared to 9-AC .
Compound Description: BNP1350 is a lipophilic camptothecin analog that acts as a topoisomerase I inhibitor . It is currently undergoing clinical trials for its anticancer properties.
Relevance: BNP1350, along with DX-8951f, is considered a promising semisynthetic camptothecin analog with potentially improved efficacy and reduced toxicity compared to existing camptothecins like topotecan and CPT-11 .
Compound Description: 9-NC is a lipophilic camptothecin analog investigated for its anticancer activity. Like other camptothecins, it acts as a topoisomerase I inhibitor .
Relevance: 9-NC, similar to DX-8951f, represents a newer generation of camptothecin analogs being explored for potential improvements in treating colorectal cancer, although their exact roles are still being characterized .
Compound Description: GG-211, also known as Lurtotecan, is a water-soluble camptothecin analog that acts as a topoisomerase I inhibitor . It is under clinical development for its potential in cancer treatment.
Relevance: GG-211, similar to DX-8951f, represents a promising camptothecin analog with potential applications in cancer treatment due to its unique mechanism of action and lack of cross-resistance with existing anticancer drugs .
Relevance: DX-8951f shows superior in vivo effects and a broader effective dose range than SK&F104864 in preclinical tumor models, suggesting a higher potential for therapeutic application in cancer patients .
Compound Description: G-DX-8951 is a metabolite of DE-310, a macromolecular prodrug of DX-8951f . It is formed by the cleavage of the peptidyl linker in DE-310.
Relevance: G-DX-8951 represents a breakdown product of DE-310, which itself was designed to improve the pharmacokinetic properties and tumor targeting of DX-8951f . This highlights the efforts to optimize DX-8951f's delivery and efficacy.
Conjugated DX-8951
Compound Description: This refers to DX-8951f covalently linked to a macromolecular carrier via a peptidyl linker, forming the prodrug DE-310 . This design aims to improve DX-8951f's pharmacokinetic properties and tumor targeting by leveraging the enhanced permeability and retention (EPR) effect.
Relevance: The development of conjugated DX-8951 highlights the ongoing efforts to enhance DX-8951f's therapeutic efficacy. By conjugating it to a carrier, researchers aim to improve its delivery to tumor sites, potentially leading to increased drug concentration in tumors and improved therapeutic outcomes .
10,11-(Methylenedioxy)camptothecin
Compound Description: This compound is a lipophilic analog of camptothecin. It was identified as having superior intrinsic potency against topoisomerase I compared to camptothecin itself .
Relevance: The identification of 10,11-(methylenedioxy)camptothecin's increased potency against topoisomerase I, despite its increased lipophilicity, challenged previous assumptions about the relationship between lipophilicity and anti-topoisomerase I activity. This finding likely influenced the design and development of other lipophilic camptothecin analogs, potentially including DX-8951f .
Compound Description: DXd is a derivative of exatecan designed for use as a payload in antibody-drug conjugates (ADCs) . It retains the topoisomerase I inhibitory activity of exatecan, making it a potent cytotoxic agent when delivered specifically to cancer cells.
Relevance: The development of DXd as an ADC payload highlights the versatility of exatecan's structure and its potential for targeted cancer therapy. By linking DXd to antibodies that bind specifically to cancer cells, researchers aim to deliver the cytotoxic effects of exatecan directly to the tumor site, potentially minimizing off-target effects and improving therapeutic outcomes .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Exatecan is a pyranoindolizinoquinoline. Exatecan has been used in trials studying the treatment of Sarcoma, Leukemia, Lymphoma, Lung Cancer, and Liver Cancer, among others.
Sitaxentan is a member of benzodioxoles. Sitaxentan was marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension (PAH) by Encysive Pharmaceuticals until Pfizer purchased Encysive in February 2008. In 2010, Pfizer voluntarily removed sitaxentan from the market over concerns of hepatotoxicity.
Tomivosertib is under investigation in clinical trial NCT03318562 (A PD Study of Oral eFT508 in Subjects With Advanced TNBC and HCC). Tomivosertib is an orally bioavailable inhibitor of mitogen-activated protein kinase (MAPK)-interacting serine/threonine-protein kinase 1 (MNK1) and 2 (MNK2), with potential antineoplastic activity. Upon oral administration, tomivosertib binds to and inhibits the activity of MNK1 and 2. This prevents MNK1/2-mediated signaling, and inhibits the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E), that regulate the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival and immune signaling. This inhibits tumor cell proliferation in MNK1/2-overexpressing tumor cells. MNK1/2 are overexpressed in a variety of tumor cell types and promote phosphorylation of eIF4E; eIF4E is overexpressed in many tumor cell types and contributes to tumor development, maintenance and resistance.
Fluorescent probe for imaging hydrogen peroxide (H2O2); cell permeable. Displays an orange intracellular fluorescence in response to H2O2 signals produced in RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation, respectively. Excitation wavelength 543 nm, emission between 545 and 750 nm.
CYM 50769 is a nonpeptide antagonist of neuropeptides B and W receptor 1 (NPBWR1). It inhibits neuropeptide W-induced activation of NPBWR1 (IC50 = 0.12 µM). CYM 50769 is selective for NPBWR1 over a panel of 30 G protein-coupled receptors (GPCRs), enzymes, transporters, and ion channels at 30 µM. Antagonist for G-protein Coupled Receptor 7 (GPR7) Novel non-peptide antagonist of neuropeptide W/B receptor 1 (NPBWR1, GPR7) (IC50 = 0.12 μM).
Non-peptide neurotensin receptor 1 (NTS1) agonist (EC50 = 2-4 μM). Exhibits selectivity for NTS1 over a range of other GPCRs, including NTS2 and GPR35.
High affinity and subtype selective α6β2 and α4β2 partial agonist (Ki values are 12 and 26nM for rat α6β2 and α4β2 receptors respectively). Has low affinity for α3β4 and α7 receptors (Ki values are 4.8 and 13 μM for human α3β4 and rat α7 receptors respectively). Stimulates dopamine release from striatal slices in vitro. Attenuates nicotine-induced self-administration and conditional place preference in rats.